6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation. This method is preferred due to its efficiency and high yield . The reaction conditions often involve the use of ethanol as a solvent and controlled microwave heating to reduce reaction time significantly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with proteins and DNA, leading to various biological effects. For example, it can inhibit the activity of certain enzymes, disrupt cell membranes, or interfere with DNA replication . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine
- N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine
- 1-(5-((-(3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Uniqueness
What sets 6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of the thiadiazole and chromene moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13N3O3S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-3-8-4-5-11-9(6-8)10(19)7-12(21-11)13(20)16-14-17-18-15(22-2)23-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
InChI Key |
FTHBJYGBQLTYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
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